Methods and Technical Details
The synthesis of Drospirenone-d4 involves several chemical reactions that modify the parent compound, Drospirenone. The process typically includes:
The synthesis requires careful monitoring of reaction conditions to achieve high purity (>95% as determined by high-performance liquid chromatography) and to minimize by-products .
Drospirenone-d4's molecular structure features a steroid backbone characterized by multiple rings and functional groups that confer its biological activity. The presence of deuterium alters the compound's mass without significantly affecting its chemical behavior.
Drospirenone-d4 participates in various chemical reactions typical for steroid derivatives:
These reactions are crucial for understanding the compound's behavior in biological systems and its stability during storage and analysis.
Drospirenone-d4 functions primarily as a progestin by binding to progesterone receptors in target tissues. This binding initiates a cascade of biological effects:
The pharmacodynamics of Drospirenone-d4 are similar to those of its non-deuterated counterpart, allowing researchers to study its effects without interference from metabolic processes that would typically alter the compound's mass.
Drospirenone-d4 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations and analytical methods.
Drospirenone-d4 has several scientific applications:
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into pharmaceutical compounds to create isotopologues—molecules identical in chemical structure except for isotopic substitution. In steroid analogues like drospirenone, deuterium atoms typically replace hydrogen at metabolically stable sites to minimize alterations in bioactivity. Drospirenone-d4 features four deuterium atoms positioned at specific carbon centers (typically the 6,7-positions of the sterane core), preserving its three-dimensional conformation and electronic properties while increasing molecular mass by 4 atomic mass units (from 366.49 Da to 370.52 Da) [1] [9].
The rationale for deuterium labeling in steroids stems from three key advantages:
Table 1: Structural Characteristics of Drospirenone vs. Drospirenone-d4
Property | Drospirenone | Drospirenone-d4 |
---|---|---|
Molecular Formula | C₂₄H₃₀O₃ | C₂₄H₂₆D₄O₃ |
Molecular Weight (Da) | 366.49 | 370.52 |
CAS Registry Number | 67392-87-4 | 2376035-94-6 |
Deuterium Positions | N/A | 6,7-positions of sterane |
Isotopic Enrichment | N/A | >95% atom D [6] |
Drospirenone-d4 serves as an essential internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays. Its near-identical chemical behavior to drospirenone ensures co-elution during chromatography while distinct mass spectral signatures (e.g., m/z transitions of 367→97 vs. 371→101) eliminate analytical interference [3] [5]. This allows precise correction for matrix effects, extraction efficiency variations, and instrument drift.
Key applications include:
Table 2: Performance Metrics of LC–MS Methods Using Drospirenone-d4 as IS
Analyte | LLOQ (pg/mL) | Matrix | Key Application |
---|---|---|---|
Drospirenone | 2.4 | Human Plasma | Contraceptive pharmacokinetics [3] |
Chlormadinone Acetate | 78.1 | Murine Plasma | Preclinical progestin screening [3] |
Ethinyl Estradiol | 5.0* | Human Plasma | Bioequivalence studies [4] |
Note: Ethinyl estradiol quantified using its own deuterated IS, with drospirenone-d4 for drospirenone.
Deuterium incorporation can induce kinetic isotope effects (KIEs), where C-D bond cleavage occurs slower than C-H bond cleavage during enzymatic transformations. Drospirenone-d4’s deuterium placement at the 6,7-positions—sites not directly involved in major oxidative pathways—minimizes significant KIEs, making it an ideal tracer for in vitro metabolic studies [8] [9].
Metabolic research leveraging drospirenone-d4 has revealed:
Table 3: Major Drospirenone Metabolites Identified Using Deuterium Tracing
Metabolite | Structure Modification | Enzymatic Pathway | Activity Status |
---|---|---|---|
M11 (Acid form) | Lactone ring opened | Esterase/CYP3A4 | Inactive [8] |
M14 | 4,5-Dihydro-3-sulfate | SULT2A1 sulfotransferase | Inactive [8] |
2-Hydroxy-Drospirenone | C2 hydroxylation | CYP3A4 | Low activity |
Drospirenone’s pharmacological profile includes agonist activity at progesterone receptors (PR) and antagonist activity at androgen (AR) and mineralocorticoid receptors (MR) [8]. Drospirenone-d4 enables precise investigation of these interactions via:
Drospirenone-d4’s anti-mineralocorticoid activity (IC₅₀ = 24–39 nM) and anti-androgenic activity (IC₅₀ = 60–94 nM) remain statistically indistinguishable from drospirenone, confirming its functional equivalence as a receptor probe [8].
Table 4: Receptor Binding Parameters of Drospirenone vs. Drospirenone-d4
Receptor | Binding Affinity (K𝒹 nM) | Functional Activity | Deuterium Impact |
---|---|---|---|
Progesterone (PR) | 1.9–3.2 | Agonist | None detected [8] |
Androgen (AR) | 32–41 | Antagonist | None detected [8] |
Mineralocorticoid (MR) | 12–23 | Antagonist | None detected [8] |
Glucocorticoid (GR) | 1,400 | Weak binder | Not studied |
Comprehensive Compound Listing
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6